molecular formula C11H11ClN4O B15174304 2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol CAS No. 920512-31-8

2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol

Cat. No.: B15174304
CAS No.: 920512-31-8
M. Wt: 250.68 g/mol
InChI Key: RAIPUUZBIBRZAL-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-chloropyrazine with formaldehyde and a phenolic compound under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures around 40°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloropyrazine
  • 5-Amino-2-chloropyridine
  • 2-Amino-5-bromopyrazine

Uniqueness

2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

CAS No.

920512-31-8

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(3-chloropyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-11(15-4-3-14-10)16-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,15,16)

InChI Key

RAIPUUZBIBRZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CN=C2Cl)O)N

Origin of Product

United States

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